N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
CAS No.:
Cat. No.: VC16394420
Molecular Formula: C11H17ClFN5
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClFN5 |
|---|---|
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H16FN5.ClH/c1-7-9(11(12)17(4)15-7)5-13-10-6-16(3)14-8(10)2;/h6,13H,5H2,1-4H3;1H |
| Standard InChI Key | PRSRDXCRGJRQHH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=C(N(N=C2C)C)F)C.Cl |
Introduction
Synthesis
The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. Key steps include:
-
Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole framework through cyclization reactions.
-
Introduction of Fluorine: Fluorination reactions are employed to introduce the fluorine atom at the 5-position of the pyrazole ring.
-
Methylation: Methyl groups are added to enhance lipophilicity and biological activity.
-
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Reaction Conditions
The synthesis typically utilizes various solvents and temperatures optimized for yield and purity. Advanced techniques such as continuous flow reactors may be employed for industrial production.
Biological Activity
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride exhibits significant biological activities, including:
-
Anticancer Properties: Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines.
-
Anti-inflammatory Effects: The compound's mechanism of action may involve modulation of inflammatory pathways through interaction with specific enzymes or receptors.
Mechanism of Action
The interaction with biological targets can lead to enzyme inhibition or alteration of cellular processes, resulting in therapeutic effects against diseases such as cancer and inflammation.
Applications
The potential applications of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride extend across several scientific domains:
-
Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents.
-
Research in Medicinal Chemistry: Ongoing studies aim to elucidate its precise interactions within biological systems.
Future Research Directions
Further studies are needed to explore its full pharmacological profile and potential as a drug candidate in clinical settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume